3-Bromothieno[3,2-c]pyridin-4(5H)-one
Overview
Description
3-Bromothieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Scientific Research Applications
3-Bromothieno[3,2-c]pyridin-4(5H)-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Materials Science: The compound is used in the design of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfur and nitrogen-containing heterocycles.
Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one typically involves the bromination of thieno[3,2-c]pyridin-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromothieno[3,2-c]pyridin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thieno[3,2-c]pyridin-4(5H)-one derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, THF).
Major Products
Substitution: Formation of substituted thieno[3,2-c]pyridin-4(5H)-one derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-c]pyridin-4(5H)-one derivatives.
Mechanism of Action
The mechanism of action of 3-Bromothieno[3,2-c]pyridin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow the compound to form strong interactions with these targets, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridin-4(5H)-one: The parent compound without the bromine substitution.
3-Chlorothieno[3,2-c]pyridin-4(5H)-one: A similar compound with a chlorine atom instead of bromine.
3-Iodothieno[3,2-c]pyridin-4(5H)-one: A similar compound with an iodine atom instead of bromine.
Uniqueness
3-Bromothieno[3,2-c]pyridin-4(5H)-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for selective functionalization
Properties
IUPAC Name |
3-bromo-5H-thieno[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-3-11-5-1-2-9-7(10)6(4)5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWQWPCIUPRUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1SC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593953 | |
Record name | 3-Bromothieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-83-7 | |
Record name | 3-Bromothieno[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 799293-83-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tributylamine in the synthesis of 3-Bromothieno[3,2-c]pyridin-4(5H)-one?
A1: Tributylamine plays a crucial role in the telescoped procedure for synthesizing this compound. [, ] It facilitates the E/Z-isomerization of the vinyl isocyanate intermediate, a key step in the Eloy-Deryckere thermal benzo/heteropyridinone synthesis. Moreover, the presence of tributylamine allows the reaction to proceed at a lower temperature compared to the classic procedure. []
Q2: What is the starting material used in the synthesis of this compound via the Eloy-Deryckere method?
A2: The synthesis of this compound using the Eloy-Deryckere method begins with (2E)-3-(4-bromo-2-thienyl)-2-propenoic acid. [, ] This compound undergoes a series of transformations, including conversion to an isocyanate intermediate and subsequent cyclization, to yield the final product.
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